4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, isoxazole, and triazole moieties, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-fluorophenyl isoxazole: This step involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorophenyl isoxazole.
Synthesis of 1,2,3-triazole: The next step involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.
Coupling Reaction: Finally, the 4-fluorophenyl isoxazole and 1,2,3-triazole intermediates are coupled together using appropriate coupling reagents and conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)urea
- 2-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)thiazolidin-4-one
Uniqueness
Compared to similar compounds, 4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its triazole ring, in particular, is known for its stability and ability to participate in bioorthogonal reactions, making it a valuable tool in chemical biology and medicinal chemistry.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2/c1-7-6-10(18-21-7)15-13(20)12-11(16-19-17-12)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,18,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBWOJWCWXBBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NNN=C2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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